3-Benzyl-1-azaspiro[3.3]heptan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-benzyl-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C13H15NO/c15-12-11(13(14-12)7-4-8-13)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15) |
InChI Key |
HJRVIUHTNJDZNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(C(=O)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 3 Benzyl 1 Azaspiro 3.3 Heptan 2 One
Ring-Opening Reactions of the Azetidinone Moiety
The azetidinone, or β-lactam, ring is the cornerstone of the reactivity of 3-Benzyl-1-azaspiro[3.3]heptan-2-one. The inherent ring strain and the electrophilic nature of the carbonyl carbon make it susceptible to various ring-opening reactions.
Nucleophilic Acyl Substitution Mechanisms
The β-lactam ring of this compound is susceptible to nucleophilic attack at the carbonyl carbon. This reaction proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile adds to the carbonyl group, leading to the cleavage of the amide bond and subsequent ring opening. The reactivity of the β-lactam is significantly influenced by the degree of ring strain and the electronic effects of its substituents. In bicyclic systems, the amide bond stabilization is attenuated, increasing the susceptibility to nucleophilic attack. frontiersin.org
The general mechanism involves the formation of a tetrahedral intermediate, which then collapses, breaking the C-N bond of the lactam ring. The stability of the leaving group, which is the nitrogen atom within the ring, plays a crucial role in the reaction kinetics.
Table 1: Examples of Nucleophilic Ring-Opening Reactions of β-Lactams
| Nucleophile | Product Type | Conditions |
| Hydroxide (B78521) (OH⁻) | β-Amino acid | Basic hydrolysis |
| Alkoxides (RO⁻) | β-Amino ester | Basic conditions |
| Amines (RNH₂) | β-Amino amide | Neutral or basic conditions |
| Water (H₂O) | β-Amino acid | Acidic or basic catalysis, or high temperature |
The rate of hydrolysis of the β-lactam ring is highly dependent on pH. nih.govresearchgate.net Under basic conditions, direct nucleophilic attack by hydroxide ions on the carbonyl carbon is the predominant pathway. nih.gov In acidic media, the reaction is catalyzed by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.
Electrophilic Attack and Subsequent Transformations
While less common than nucleophilic attack, electrophilic attack on the nitrogen atom of the azetidinone ring can activate the ring system towards subsequent transformations. Protonation of the nitrogen atom under strongly acidic conditions can facilitate ring opening. Lewis acids can also coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and promoting ring cleavage by even weak nucleophiles.
A superacid catalyst system, combining Lewis and Brønsted acids, has been shown to effect the regiospecific ring-opening and recyclization of N-aryl-3-spirocyclic-β-lactams. rsc.org This suggests that under specific and highly activating conditions, the azetidinone ring of this compound could undergo complex transformations initiated by electrophilic activation.
Transformations Involving the Spirocyclic Ring System
The spirocyclic nature of this compound offers additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
Functionalization of the Benzyl (B1604629) Substituent and Other Peripheral Modifications
The benzyl group at the 3-position of the azetidinone ring provides a handle for various functionalization reactions. The benzylic protons are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to generate a carbanion. This nucleophilic species can then react with a variety of electrophiles, allowing for the introduction of different functional groups at the benzylic position. This strategy has been demonstrated for the α-alkylation of related azetidine (B1206935) systems. rsc.org
Furthermore, the aromatic ring of the benzyl group is amenable to electrophilic aromatic substitution reactions. lumenlearning.comyoutube.com Depending on the reaction conditions and the directing effects of the rest of the molecule, functional groups such as nitro, halo, or acyl groups can be introduced onto the phenyl ring. Side-chain oxidation of the benzyl group is also a potential transformation.
Reactions at the Spiro Carbon Center
Direct reactions at the spiro carbon center of this compound are sterically hindered and generally not favored. The quaternary nature of the spiro carbon makes it a non-reactive site for most common transformations. Any reaction involving this center would likely require harsh conditions leading to significant structural rearrangement or degradation of the molecule.
Chemical Stability and Degradation Pathways Under Various Conditions
The stability of this compound is largely dictated by the integrity of the β-lactam ring. As with other β-lactam compounds, it is susceptible to degradation under various conditions.
Table 2: Factors Influencing the Stability of β-Lactam Rings
| Condition | Effect on Stability | Degradation Pathway |
| pH | Unstable at extreme pH (acidic or basic) | Hydrolysis of the β-lactam ring. nih.govresearchgate.net |
| Temperature | Degradation increases with temperature | Thermal decomposition, often involving hydrolysis. mdpi.commdpi.comresearchgate.net |
| Light | Can induce degradation | Photolytic cleavage of the β-lactam ring. |
| Enzymes | Susceptible to β-lactamases | Enzymatic hydrolysis of the amide bond. researchgate.netnih.gov |
| Solvents | Protic solvents can participate in ring opening | Solvolysis, particularly with water or alcohols. researchgate.net |
The primary degradation pathway for β-lactams is the hydrolysis of the amide bond in the four-membered ring, leading to the formation of the corresponding β-amino acid. researchgate.net The rate of this degradation is significantly influenced by temperature, with higher temperatures accelerating the process. mdpi.comresearchgate.net The presence of water, even in small amounts, can facilitate hydrolysis. mdpi.com Additionally, exposure to light can provide the energy for photolytic degradation pathways. In biological systems, the most significant degradation pathway is enzymatic hydrolysis catalyzed by β-lactamase enzymes. researchgate.netnih.gov
Reaction Kinetics and Thermodynamic Considerations for Transformations
The kinetic and thermodynamic parameters governing the transformations of this compound are crucial for understanding its stability, reactivity, and potential applications. While specific experimental data for this exact molecule are not extensively available in the public domain, a comprehensive understanding can be derived from the well-established principles of β-lactam chemistry. The reactivity of the four-membered azetidinone ring is influenced by a delicate balance of ring strain and amide resonance.
The inherent strain in the β-lactam ring of this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a hallmark of β-lactam compounds and is the basis for the pharmacological activity of penicillin and cephalosporin (B10832234) antibiotics. The spirocyclic nature of the [3.3]heptane system likely influences the degree of ring strain and the geometry of the β-lactam nitrogen, which in turn affects its reactivity.
Transformations of this compound are expected to primarily involve the cleavage of the amide bond within the β-lactam ring. Key transformations include hydrolysis, aminolysis, and enzymatic degradation.
The hydrolysis of the β-lactam ring is a critical reaction, dictating the compound's stability in aqueous environments. This process can occur under neutral, acidic, or basic conditions, with the rate of reaction being significantly influenced by pH.
In neutral and alkaline solutions, the hydrolysis of β-lactams generally proceeds through a nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the β-lactam ring. Computational studies on simple β-lactams, such as N-methylazetidinone, suggest that the reaction can proceed through either a concerted or a stepwise mechanism. acs.org The presence of an ancillary water molecule can lower the free-energy barriers for this transformation. acs.org
The rate of hydrolysis is expected to increase with increasing pH due to the higher concentration and nucleophilicity of the hydroxide ion. The second-order rate constants for the hydroxide ion-catalyzed hydrolysis of various cephalosporins, for instance, have been extensively studied. researchgate.net While the nature of the side-chain substituent at other positions can influence the rate, the fundamental mechanism of nucleophilic acyl substitution remains the same. researchgate.net
To illustrate the kinetics of β-lactam hydrolysis, the following table presents representative data for the base-catalyzed hydrolysis of benzylpenicillin.
| Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Hydroxide Ion | 1.3 x 10¹ |
| Phenoxide Ion | 2.5 x 10⁻⁵ |
| Trifluoroethoxide Ion | 1.6 x 10⁻² |
This table is for illustrative purposes and shows data for benzylpenicillin, not this compound.
Enzymatic hydrolysis, particularly by β-lactamases, is a transformation of significant biological relevance. nih.gov These enzymes efficiently catalyze the opening of the β-lactam ring, rendering β-lactam antibiotics inactive. nih.govnih.gov The kinetic parameters of β-lactamase-catalyzed hydrolysis, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), are crucial for understanding the susceptibility of a β-lactam to enzymatic degradation.
The mechanism of serine β-lactamases involves the acylation of a serine residue in the active site, followed by deacylation. osti.gov The acylation step involves a nucleophilic attack of the serine hydroxyl group on the β-lactam carbonyl carbon. osti.gov
The following table shows representative kinetic parameters for the hydrolysis of different β-lactam antibiotics by a class A β-lactamase.
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Penicillin G | 50 | 2000 | 4.0 x 10⁷ |
| Ampicillin | 40 | 1500 | 3.8 x 10⁷ |
| Cephalothin | 10 | 100 | 1.0 x 10⁷ |
This table is for illustrative purposes and does not represent data for this compound.
Thermodynamic studies of the interaction between β-lactams and β-lactamases have been performed using techniques like isothermal titration calorimetry. nih.gov These studies provide insights into the binding affinities and the enthalpy and entropy changes associated with the enzymatic reaction. nih.govnih.gov
In-depth Spectroscopic and Structural Data for this compound Remains Elusive in Publicly Available Scientific Literature
The investigation sought to collate detailed research findings for an article titled "Advanced Spectroscopic and Structural Elucidation of this compound," which was to be structured around high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiroptical spectroscopy. However, the search did not yield any specific studies presenting the necessary data for this particular compound.
While general synthetic routes and the broader chemical class of azaspiro[3.3]heptanes are discussed in the literature, specific, in-depth analyses such as Nuclear Overhauser Effect Spectroscopy (NOESY), Rotating-frame Overhauser Effect Spectroscopy (ROESY), or variable temperature NMR studies for this compound could not be located. These advanced NMR techniques are crucial for detailed conformational analysis and the assignment of stereochemistry in solution.
Similarly, a thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not produce a crystal structure for this compound. Consequently, precise data on bond lengths, bond angles, torsion angles, and the specifics of its intermolecular interactions and crystal packing in the solid state are not available in the public domain.
Furthermore, no studies on the chiroptical properties, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), of this compound were found. Such data would be essential for determining the absolute configuration of chiral centers within the molecule.
The absence of this specific experimental data in the public scientific record means that a detailed and scientifically accurate article meeting the specified requirements, including data tables and in-depth research findings, cannot be generated at this time. The compound is available commercially, which suggests that such data may exist in private industrial laboratories, but it has not been published in peer-reviewed literature or deposited in public databases.
Advanced Spectroscopic and Structural Elucidation of 3 Benzyl 1 Azaspiro 3.3 Heptan 2 One
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation and Isotopic Labeling Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of molecules and for shedding light on their fragmentation patterns under ionization. In the study of 3-Benzyl-1-azaspiro[3.3]heptan-2-one, HRMS provides precise mass measurements, allowing for the confident identification of the parent molecule and its various fragments.
A theoretical examination of the molecule's structure suggests several predictable fragmentation pathways upon ionization in a mass spectrometer. The spirocyclic nature of the compound, combined with the presence of a lactam ring and a benzyl (B1604629) substituent, offers multiple sites for bond cleavage.
Plausible Fragmentation Pathways:
Based on established principles of mass spectrometry, the fragmentation of this compound is likely to proceed through several key pathways:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group of the lactam is a common fragmentation route for cyclic amides. This could result in the loss of CO or the entire carbonyl group, leading to the formation of characteristic fragment ions.
Benzyl Group Fragmentation: The benzyl group is susceptible to cleavage at the benzylic C-C bond, which would lead to the formation of a stable tropylium (B1234903) ion (C7H7+) at m/z 91. This is a very common and diagnostically significant peak in the mass spectra of compounds containing a benzyl moiety. Subsequent loss of acetylene (B1199291) from the tropylium ion can produce a fragment at m/z 65.
Cleavage of the Spirocyclic Core: The strained four-membered rings of the spiro[3.3]heptane system can undergo ring-opening reactions. Cleavage of the C-C bonds of the azetidine (B1206935) or cyclobutane (B1203170) rings can lead to a variety of fragment ions, providing valuable information about the connectivity of the spirocyclic system. A retro [2+2] cycloaddition type fragmentation of the β-lactam ring is a known cleavage reaction for such systems.
Loss of the Benzyl Substituent: The entire benzyl group could be lost as a radical, resulting in a significant fragment ion corresponding to the remaining spirocyclic lactam core.
Isotopic Labeling Studies:
To definitively confirm these proposed fragmentation pathways, isotopic labeling studies would be instrumental. By selectively replacing specific atoms in the this compound molecule with their heavier isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), the movement of these labeled atoms during fragmentation can be tracked.
For example, labeling the benzylic methylene (B1212753) group with deuterium would result in a shift in the m/z value of any fragment containing this group. This would allow for unambiguous confirmation of whether a particular fragment originates from the benzyl substituent or the spirocyclic core. Similarly, ¹³C labeling of the carbonyl carbon would help in tracking the fate of the carbonyl group during fragmentation. While specific experimental data for this compound is not available, this methodology is a standard and powerful approach in structural elucidation. nih.govwikipedia.orgwashington.edu
Interactive Data Table: Predicted Key Fragments in HRMS
| Fragment Ion Structure | Predicted m/z | Fragmentation Pathway |
| [C₁₃H₁₅NO]⁺• (Molecular Ion) | 201.1154 | - |
| [C₇H₇]⁺ (Tropylium ion) | 91.0548 | Benzylic C-C bond cleavage |
| [M - CO]⁺• | 173.1205 | Alpha-cleavage at the carbonyl group |
| [M - C₇H₇]⁺ | 110.0606 | Loss of the benzyl radical |
| [C₅H₅]⁺ | 65.0391 | Loss of acetylene from tropylium ion |
Note: The m/z values are theoretical exact masses.
Computational and Theoretical Investigations of 3 Benzyl 1 Azaspiro 3.3 Heptan 2 One
Reaction Pathway Modeling and Transition State Analysis
Detailed computational studies specifically modeling the reaction pathways and analyzing the transition states for reactions involving 3-Benzyl-1-azaspiro[3.3]heptan-2-one are not extensively documented in currently available public literature. However, the foundational principles of computational chemistry allow for a theoretical framework to understand potential reaction mechanisms, such as those involved in its synthesis or degradation.
Theoretical modeling of reaction pathways for similar azaspirocyclic systems often employs Density Functional Theory (DFT) calculations. These methods can be utilized to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. Key elements of such an analysis would include:
Identification of Intermediates and Transition States: Computational models can predict the geometries of transient intermediates and the high-energy transition states that connect them. For the formation of this compound, this could involve modeling the cyclization steps, allowing for the characterization of bond formation and breaking.
Activation Energy Barriers: By calculating the energy difference between the reactants and the transition state, the activation energy for a particular reaction step can be determined. This information is crucial for predicting reaction rates and understanding the feasibility of a proposed mechanism under different conditions.
While specific data tables for this compound are not available, a hypothetical reaction coordinate diagram based on general principles of lactam chemistry could be constructed to illustrate these concepts.
Hypothetical Reaction Coordinate Profile
| Reaction Coordinate | Putative Species | Relative Energy (kcal/mol) |
| Reactants | Starting Materials | 0 |
| TS1 | First Transition State | +25 |
| Intermediate | Cyclization Intermediate | +5 |
| TS2 | Second Transition State | +15 |
| Product | This compound | -10 |
Note: This table is illustrative and not based on published experimental or computational data for this specific compound.
In Silico Studies of Non-Covalent Interactions within the Azaspiro System
The three-dimensional structure of this compound, featuring a benzyl (B1604629) group appended to a rigid spirocyclic core, provides a rich landscape for various non-covalent interactions. These interactions are critical in determining the compound's conformation, crystal packing, and potential interactions with biological targets. In silico methods are indispensable for characterizing and quantifying these weak forces.
Intramolecular Interactions: The benzyl group can engage in several types of non-covalent interactions with the azaspiro[3.3]heptan-2-one core. These can include:
C-H···π Interactions: Hydrogen atoms on the spirocyclic core can interact with the π-system of the benzene (B151609) ring.
Steric Hindrance: The bulky benzyl group can influence the conformational preferences of the spirocyclic system through steric repulsion.
Dipole-Dipole Interactions: The polar lactam group introduces a dipole moment, which can interact with the quadrupole moment of the aromatic ring.
Intermolecular Interactions: In the solid state or in solution, molecules of this compound can interact with each other or with solvent molecules through:
Hydrogen Bonding: The lactam moiety, with its carbonyl oxygen as a hydrogen bond acceptor and the N-H group (if unsubstituted) as a donor, can participate in hydrogen bonding.
π-π Stacking: The benzene rings of adjacent molecules can stack on top of each other, contributing to the stability of the crystal lattice.
Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are powerful tools for visualizing and quantifying these interactions. While specific studies on this compound are not found in the reviewed literature, the principles of these analyses can be described.
Summary of Potential Non-Covalent Interactions
| Interaction Type | Interacting Moieties | Estimated Energy (kcal/mol) |
| C-H···π | Spirocycle C-H and Benzyl Ring | 0.5 - 2.5 |
| π-π Stacking | Benzyl Ring and Benzyl Ring | 2.0 - 5.0 |
| Hydrogen Bonding | Lactam C=O and a suitable donor | 3.0 - 8.0 |
| Van der Waals | All atoms | Variable |
Note: The energy values are typical ranges for these types of interactions and are not specific to this compound.
Potential Research Applications of 3 Benzyl 1 Azaspiro 3.3 Heptan 2 One As a Chemical Scaffold
Role as a Privileged Scaffold in Catalyst Design and Chiral Ligand Synthesis
The concept of "privileged scaffolds" refers to molecular frameworks that can bind to multiple biological targets. While the azaspiro[3.3]heptane motif is recognized as a privileged structure in medicinal chemistry, its application in catalyst design is less documented. digitellinc.combeilstein-journals.org The inherent chirality and conformational rigidity of spirocyclic systems are desirable features for the development of chiral ligands used in asymmetric catalysis. nih.gov
The synthesis of chiral azaspiro[n.2]alkanes, including azaspiro[3.3]heptanes, has been achieved with high levels of stereocontrol using metal-based catalysts, such as dirhodium tetracarboxylates. acs.orgacs.org These synthetic advancements highlight the scaffold's capacity to incorporate specific, complex stereochemistry. Although the direct use of 3-Benzyl-1-azaspiro[3.3]heptan-2-one or its derivatives as ligands has not been extensively reported, its rigid 3D structure presents a promising foundation for future exploration in the design of novel catalysts for stereoselective transformations. The ability to prepare such molecules enantioselectively is a critical first step toward their potential use as chiral auxiliaries or ligands. acs.org
Utility in Materials Science: Incorporation into Advanced Polymeric Structures or Functional Materials
The integration of spirocyclic compounds into polymers can impart unique properties, such as thermal stability and specific mechanical characteristics, due to their rigid, non-planar structures. Research has suggested the potential for spiro[3.3]heptane cores to serve as non-collinear bioisosteres in not only medicinal chemistry but also in polymer chemistry and agrochemistry. chemrxiv.org The defined geometry of the spiro[3.3]heptane framework could be leveraged to create polymers with predictable three-dimensional architectures.
While specific studies incorporating this compound into polymeric chains are not prominent in the literature, related research on "spiro polymers" has been conducted. For instance, early studies investigated the synthesis of polymers linked through cyclobutane (B1203170) rings derived from the photodimerization of bis-maleimides. dtic.mil More recently, spirocyclic dicarboxylates have been explored for the creation of non-aromatic metal-organic frameworks (MOFs), demonstrating the utility of the spiro core in building extended, functional materials. acs.org These examples suggest a potential, though largely unexplored, role for scaffolds like this compound in the development of novel materials.
Development of Chemical Probes for Investigating Molecular Mechanisms (non-therapeutic)
Chemical probes are small molecules used to study biological processes. The design of such probes often requires a scaffold that allows for precise positioning of functional groups to interact with biological targets. Based on the available scientific literature, the application of this compound or the broader azaspiro[3.3]heptane class as chemical probes for investigating non-therapeutic molecular mechanisms is not a well-documented area of research. The primary focus of existing studies has been on their synthesis and potential as building blocks in drug discovery. acs.orgresearchgate.net
Building Block in the Synthesis of Structurally Diverse Complex Molecules
The most established application of the azaspiro[3.3]heptane scaffold is its role as a versatile building block in organic synthesis, particularly for molecules of medicinal interest. nih.govresearchgate.netresearchgate.netnih.gov Its rigid, three-dimensional sp³-rich structure is sought after in drug design as a means to "escape from flatland"—the tendency for drug candidates to be overly aromatic and planar—thereby improving properties like target selectivity and metabolic stability. researchgate.net
The azaspiro[3.3]heptane framework is considered a valuable bioisostere, a molecular substitute, for commonly used rings like piperidine (B6355638). researchgate.netresearchgate.net This substitution can lead to novel, patent-free analogues of existing drugs with potentially improved pharmacological profiles. researchgate.net The synthesis of the core structure often involves key intermediates like spirocyclic β-lactams, which are themselves versatile precursors. researchgate.netresearchgate.net Researchers have developed robust synthetic protocols to create a variety of functionalized azaspiro[3.3]heptanes, enabling their incorporation into a wide range of complex molecular architectures. researchgate.netnih.govresearchgate.netuniv.kiev.ua
| Synthetic Utility | Description | Key Features |
| 3D Scaffold | Provides a rigid, non-planar core for building complex molecules. | Enhances sp³ character, moving away from flat aromatic structures. researchgate.net |
| Bioisosterism | Acts as a structural mimic for piperidine and other cyclic amines. | Allows for modification of existing drug molecules to create novel analogues with potentially improved properties. researchgate.net |
| Functionalization | The scaffold can be derivatized at multiple positions ("exit vectors"). | Enables the synthesis of diverse libraries of compounds for screening and optimization. nih.govresearchgate.net |
| Stereochemical Control | Can be synthesized as single enantiomers or diastereomers. | Allows for the creation of stereochemically defined molecules, which is crucial for interacting with chiral biological targets. acs.orgresearchgate.net |
Applications in Supramolecular Chemistry or Host-Guest Systems
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. Host-guest systems are a central part of this field, where a "host" molecule forms a complex with a "guest" molecule. The rigid and defined shape of a molecule is a key attribute for its potential use as a host.
The spiro[3.3]heptane scaffold, with its well-defined and non-collinear geometry, has been prospectively identified as a structure that could find applications in supramolecular chemistry. chemrxiv.org The conformational rigidity of the framework could allow it to act as a pre-organized binding partner, a desirable trait for effective molecular recognition. While specific examples of this compound acting as a host or part of a supramolecular assembly are not detailed in current literature, the structural characteristics of its core suggest a potential for future investigation in this area. For example, related research has explored axially disubstituted spiro[3.3]heptane derivatives as a binding motif for the cucurbit sigmaaldrich.comuril host molecule. acs.org
Future Perspectives and Emerging Research Directions in Azaspiro 3.3 Heptan 2 One Chemistry
Exploration of Unprecedented Reactivity and Transformations of the Azaspiro[3.3]heptan-2-one Core
The 1-azaspiro[3.3]heptan-2-one core is characterized by a strained four-membered β-lactam ring fused to a cyclobutane (B1203170) ring. This inherent ring strain is the source of its unique reactivity, offering a rich landscape for novel chemical transformations. Future research is poised to exploit this reactivity in unprecedented ways.
Key areas of exploration include:
Ring-Opening Reactions: The strained β-lactam is susceptible to nucleophilic attack, leading to ring-opening. This provides a pathway to novel, highly functionalized cyclobutane-containing amino acids. The nature of the substituent at the 3-position, such as the benzyl (B1604629) group in 3-Benzyl-1-azaspiro[3.3]heptan-2-one, can influence the stereochemical outcome of these reactions.
Reductive Cleavage: The reduction of the β-lactam ring is a foundational step in producing 1-azaspiro[3.3]heptanes, which are valuable piperidine (B6355638) bioisosteres. researchgate.netresearchgate.net Future work will likely focus on developing milder and more selective reducing agents to tolerate a wider array of functional groups on the spirocyclic core. For instance, the reduction of spirocyclic β-lactams with alane has been a key step in producing these saturated heterocycles. researchgate.netresearchgate.net
Rearrangements and Expansions: The high ring strain could be harnessed to drive skeletal rearrangements, potentially leading to larger, more complex heterocyclic systems. Photochemical or transition-metal-catalyzed reactions could unlock novel rearrangement pathways, transforming the azaspiro[3.3]heptane core into entirely new scaffolds.
Functionalization of the Core: Beyond transformations of the lactam ring itself, research will focus on the selective functionalization of the cyclobutane ring. Developing methodologies for C-H activation at specific positions on the core would provide direct access to a wider range of derivatives without requiring de novo synthesis.
Development of Highly Efficient and Stereoselective Synthetic Methodologies
The utility of azaspiro[3.3]heptane derivatives in drug discovery is critically dependent on the ability to control their three-dimensional structure. Therefore, the development of highly efficient and stereoselective synthetic methods is a paramount objective.
A significant advancement in this area is the diastereoselective addition of cyclobutane carboxylate anions to chiral N-tert-butanesulfinyl aldimines. researchgate.net This three-step procedure, involving diastereoselective addition, reduction of the ester, and intramolecular nucleophilic substitution, yields enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes, with the corresponding β-lactam as a key intermediate class. researchgate.netrsc.org
Future research will likely focus on:
Catalytic Asymmetric Methods: Moving from substrate-controlled to catalyst-controlled stereoselection would enhance efficiency and versatility. The development of catalytic asymmetric [2+2] cycloadditions to form the β-lactam ring is a particularly attractive goal. researchgate.net Rhodium-catalyzed cyclopropanations have shown high enantioselectivity for related spirocyclic systems and could be adapted for azaspiro[3.3]heptane synthesis. acs.org
Scalable Synthesis: For these compounds to be viable in drug development, scalable synthetic routes are essential. bohrium.com Methodologies that utilize readily available starting materials and avoid costly reagents or purification steps will be prioritized. bohrium.com Reports have demonstrated the gram-scale synthesis of related 3-substituted 1-azaspiro[3.3]heptanes. researchgate.net
Flow Chemistry: The use of flow chemistry could offer improved control over reaction parameters for hazardous or highly exothermic reactions, potentially improving yield and safety for the synthesis of these strained ring systems.
| Methodology | Key Features | Stereocontrol | Potential for Improvement |
| Diastereoselective Addition | Utilizes chiral sulfinyl imines; three-step process. researchgate.net | High diastereoselectivity. rsc.org | Reduction of step count; removal of chiral auxiliary. |
| [2+2] Cycloaddition | Thermal cycloaddition with specific isocyanates. researchgate.net | Substrate-dependent. | Development of catalytic, enantioselective variants. |
| Rhodium-Catalyzed Reactions | Effective for creating spirocyclopropanes with high ee. acs.org | High enantioselectivity (up to 99% ee). acs.org | Adaptation for the synthesis of the azetidin-2-one (B1220530) ring. |
Integration into Novel Functional Materials and Advanced Chemical Systems
The primary application driving research into azaspiro[3.3]heptanes is their use as building blocks in medicinal chemistry. nih.gov Their rigid, three-dimensional structure makes them ideal "Fsp3-rich" motifs for escaping the "flatland" of traditional aromatic-heavy drug molecules. bohrium.comresearchgate.net
Future applications will extend beyond simple bioisosterism:
Conformationally Restricted Peptidomimetics: The defined geometry of the azaspiro[3.3]heptan-2-one core can be used to create rigid scaffolds that mimic peptide turns or secondary structures. This could lead to the development of potent and selective inhibitors of protein-protein interactions.
Probes for Chemical Biology: Attaching fluorescent tags or reactive groups to the azaspiro[3.3]heptane scaffold could generate novel chemical probes for studying biological systems. Their unique shape could provide access to binding pockets that are inaccessible to other molecular shapes.
Advanced Polymers and Materials: While less explored, the rigid spirocyclic core could be incorporated into polymer backbones to create materials with unique thermal and mechanical properties. The lactam functionality provides a handle for polymerization reactions.
The incorporation of the 1-azaspiro[3.3]heptane core (derived from the corresponding lactam) into the anesthetic drug Bupivacaine instead of the piperidine fragment resulted in a new analogue with high activity, demonstrating the functional impact of this scaffold. researchgate.netresearchgate.net
Interdisciplinary Research Opportunities (e.g., Chemo-informatics, AI-driven Synthesis Prediction)
The intersection of synthetic chemistry with computational tools offers powerful new avenues for accelerating research in azaspiro[3.3]heptane chemistry. Chemo-informatics and artificial intelligence (AI) are set to play a transformative role.
AI-Driven Retrosynthesis: AI platforms can analyze vast reaction databases to propose novel and efficient synthetic routes to complex target molecules, including highly substituted azaspiro[3.3]heptan-2-ones. chemcopilot.comengineering.org.cn These tools can uncover non-intuitive disconnections, helping chemists overcome synthetic challenges. chemcopilot.com AI-driven retrosynthesis has already been used to predict pathways for a range of small molecules. synthiaonline.com
In Silico Property Prediction: Machine learning models can predict the physicochemical properties (e.g., solubility, lipophilicity, metabolic stability) of virtual libraries of azaspiro[3.3]heptane derivatives. preprints.org This allows chemists to prioritize the synthesis of compounds with the most promising drug-like properties, saving significant time and resources.
Quantum Chemistry: High-level computational studies can provide deep insight into the reactivity of the strained β-lactam ring. preprints.org These studies can help rationalize experimental observations and predict the outcomes of new reactions, guiding the development of novel transformations.
The integration of AI with automated robotic synthesis platforms could eventually lead to the autonomous discovery and production of novel azaspiro[3.ax]heptane-based compounds. synthiaonline.com
Challenges and Opportunities in Expanding the Scope of Azaspiro[3.3]heptane Chemistry
While the field is rich with promise, several challenges must be addressed to realize the full potential of azaspiro[3.3]heptane chemistry.
Challenges:
Functional Group Tolerance: Many existing synthetic methods for constructing the spirocyclic core are not tolerant of a wide range of functional groups, limiting the diversity of accessible analogues.
Synthesis of Quaternary Centers: The creation of derivatives with a quaternary stereocenter at the 3-position of the azaspiro[3.3]heptan-2-one ring remains a significant synthetic hurdle.
Regioselectivity: Achieving regioselective functionalization of the carbocyclic ring in the presence of the reactive β-lactam is a non-trivial challenge.
Opportunities:
Expanding Chemical Space: There is a vast, unexplored chemical space of functionalized azaspiro[3.3]heptanes. acs.orgnih.gov The development of new synthetic methods will unlock access to novel structures with unique biological activities. nih.gov
Novel Bioisosteres: Beyond mimicking piperidine, the azaspiro[3.3]heptane scaffold can serve as a rigid bioisostere for other cyclic systems, such as 1,3-disubstituted cyclohexanes, which are often metabolically unstable. researchgate.netnih.gov
Sustainable Chemistry: Developing catalytic and atom-economical methods for the synthesis of these compounds presents an opportunity to align this area of chemistry with the principles of green chemistry.
The continued focus on creating 3D-shaped, Fsp3-rich building blocks for drug discovery ensures that the chemistry of azaspiro[3.3]heptanes and their lactam precursors will remain a vibrant and impactful area of research. bohrium.comuniv.kiev.ua
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-Benzyl-1-azaspiro[3.3]heptan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves two stages:
Core formation : [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate under thermal conditions (60–80°C) generates a β-lactam intermediate, which is reduced with alane to yield the 1-azaspiro[3.3]heptan-2-one core .
Benzylation : Nucleophilic substitution with benzyl halides (e.g., 1.2 eq benzyl bromide) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃) introduces the benzyl group. Optimized temperatures (0–25°C) and inert atmospheres minimize side reactions, achieving yields of 65–80% .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Structural confirmation :
- ¹H/¹³C NMR : Distinct spirocyclic protons (δ 3.1–3.5 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm).
- HRMS (ESI+) : Molecular ion [M+H]⁺ at m/z 232.1336 (C₁₃H₁₅NO).
- Purity assessment :
- HPLC-UV : C18 column with acetonitrile/water gradient (retention time: 8.2 min; >98% purity at 254 nm) .
Q. How does the spirocyclic structure enhance this compound’s utility in medicinal chemistry?
- Methodological Answer : The spiro system provides conformational rigidity, mimicking bioactive scaffolds while improving metabolic stability. Docking studies (e.g., AutoDock Vina) show enhanced binding to σ1 receptors (ΔG = -9.2 kcal/mol) compared to linear analogs. Dihedral angles (85–95°) and logP (2.1–2.5) are optimized via benzyl group modifications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar azaspiro compounds?
- Methodological Answer : Conduct matched molecular pair analysis (MMPA) to isolate substituent effects:
- Replace the benzyl group with methylsulfanyl () or methoxymethyl () to assess electronic/steric contributions.
- Use parallel artificial membrane permeability assays (PAMPA) to quantify permeability differences. Standardized receptor-binding assays (e.g., fluorescence polarization for σ1 receptors) reduce variability .
Q. What strategies improve regioselectivity during benzylation of the azaspiro core?
- Methodological Answer :
- Transition metal catalysis : Pd-mediated Buchwald-Hartwig amination directs C–H functionalization.
- Computational modeling : DFT (B3LYP/6-31G*) predicts transition states favoring para-benzylation.
- Solvent screening : Toluene improves regioselectivity (>90%) over DMF due to reduced polarity .
Q. How is metabolic stability evaluated for this compound derivatives?
- Methodological Answer :
- Hepatic microsome assays : Incubate with NADPH (Phase I) or UDPGA/PAPs (Phase II) for 60 min. LC-MS/MS quantifies parent compound depletion (t₁/₂ > 40 min indicates stability).
- Metabolite identification : MS/MS fragmentation (e.g., loss of C₇H₇⁺ from benzyl group) and comparative NMR with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
